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Compound of Interest

Compound Name: DL-Buthionine-(S,R)-sulfoximine

Cat. No.: B10754360

Enhancing Cisplatin Efficacy in Cancer Cells
through Glutathione Depletion with Buthionine
Sulfoximine

Audience: Researchers, scientists, and drug development professionals.
Introduction:

Cisplatin is a potent and widely used chemotherapeutic agent for the treatment of various solid
tumors. However, its efficacy is often limited by both intrinsic and acquired resistance, a
phenomenon frequently linked to the cellular antioxidant defense system. Glutathione (GSH), a
tripeptide thiol, plays a pivotal role in detoxifying cisplatin through direct conjugation, thereby
reducing its cytotoxic effects.[1] Buthionine sulfoximine (BSO) is a specific and irreversible
inhibitor of y-glutamylcysteine synthetase (y-GCS), the rate-limiting enzyme in GSH
biosynthesis.[2][3] By depleting intracellular GSH levels, BSO has been shown to sensitize
cancer cells to cisplatin, leading to enhanced apoptosis and reduced cell viability.[1][2][4] This
document provides detailed protocols for the co-treatment of cancer cells with BSO and
cisplatin and for the subsequent evaluation of its effects.

Mechanism of Action:

The synergistic effect of BSO and cisplatin co-treatment stems from the inhibition of GSH
synthesis by BSO. This leads to a reduction in the intracellular GSH pool, which in turn
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compromises the cancer cell's ability to neutralize cisplatin. The increased intracellular
concentration of active cisplatin leads to greater DNA damage and the induction of apoptosis.
Furthermore, the depletion of GSH can lead to an increase in reactive oxygen species (ROS),
further contributing to cellular stress and apoptosis.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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